Decitabine-15N4
Description
Rationale for Stable Isotope Labeling in Mechanistic and Quantitative Biological Research
Stable isotope labeling is a powerful technique used in various fields of biological research, including proteomics, metabolomics, and drug metabolism studies. longdom.orgsymeres.com This method involves replacing certain atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H). longdom.orgmusechem.com The resulting labeled molecules are chemically identical to their natural counterparts but have a higher mass. longdom.org
This mass difference is the key to their utility, particularly in conjunction with mass spectrometry (MS). nih.govresearchgate.net Mass spectrometry separates molecules based on their mass-to-charge ratio, allowing for the simultaneous detection and quantification of both the labeled (heavy) and unlabeled (light) forms of a compound. isotope.com
The primary advantages of using stable isotope-labeled compounds in research include:
Enhanced Accuracy and Precision in Quantification: By using a known concentration of a stable isotope-labeled compound as an internal standard, researchers can accurately quantify the amount of the unlabeled analyte in a complex biological sample. musechem.comcrimsonpublishers.com The labeled standard co-elutes with the analyte and experiences similar effects from the sample matrix, thus correcting for variations in sample preparation, extraction, and instrument response. foodriskmanagement.comsigmaaldrich.com
Mechanistic Elucidation: Stable isotopes serve as tracers to follow the metabolic fate of molecules within a biological system. acs.orgscitechnol.com This allows researchers to delineate metabolic pathways, understand drug disposition (absorption, distribution, metabolism, and excretion - ADME), and investigate the mechanisms of drug action and toxicity. nih.govacs.org
Reduced Matrix Effects: Biological samples like plasma or urine are complex mixtures that can interfere with the detection of the target analyte, a phenomenon known as the matrix effect. musechem.com Stable isotope-labeled internal standards help to mitigate these effects because they behave almost identically to the analyte during analysis. crimsonpublishers.com
Significance of Decitabine-15N4 as a Research Tool and Internal Standard
This compound is a version of Decitabine (B1684300) where four nitrogen atoms (¹⁴N) have been replaced with their stable isotope, ¹⁵N. caymanchem.combertin-bioreagent.comcymitquimica.com This labeling makes it an invaluable tool, specifically as an internal standard for the quantification of Decitabine in biological samples using mass spectrometry. caymanchem.combertin-bioreagent.comnih.gov
The significance of this compound in research stems from several key aspects:
Accurate Pharmacokinetic Studies: To understand how Decitabine behaves in the body, it is crucial to accurately measure its concentration in biological fluids over time. This compound allows for precise quantification in pharmacokinetic studies, which investigate drug absorption, distribution, metabolism, and excretion. nih.govresearchgate.net
Bioanalytical Method Validation: In developing and validating analytical methods for detecting Decitabine, this compound is used to ensure the method's accuracy, precision, and reliability, as recommended by regulatory bodies. nih.gov
Metabolite Identification: The use of stable isotope-labeled drugs can aid in the identification of their metabolites. nih.gov By comparing the mass spectra of samples from subjects given the unlabeled drug versus those given the labeled drug, researchers can more easily distinguish drug-related metabolites from endogenous compounds.
Dose-Response Relationship Studies: Accurate quantification of Decitabine is essential for correlating its concentration with its biological effects, such as the degree of DNA demethylation and changes in gene expression. biorxiv.org This helps in understanding the dose-dependent mechanisms of the drug. iiarjournals.org
Table 1: Chemical Properties of Decitabine and this compound
| Property | Decitabine | This compound |
|---|---|---|
| Synonyms | 5-aza-2'-Deoxycytidine, Dacogen | 5-aza-2'-Deoxycytidine-15N4, DAC-15N4 |
| Molecular Formula | C₈H₁₂N₄O₄ | C₈H₁₂[¹⁵N]₄O₄ |
| Molecular Weight | 228.21 g/mol | 232.2 g/mol |
| Appearance | White to Off-White Crystalline Powder | White to Off-White Solid |
| Solubility | Sparingly soluble in water | Slightly soluble in DMSO (heated) and Methanol |
| InChIKey | XAUDJQYHKZQPEU-KVQBGUIXSA-N | XAUDJQYHKZQPEU-SSDNLDPUSA-N |
Data sourced from multiple references. chemicalbook.comcaymanchem.comcymitquimica.comnih.gov
Properties
Molecular Formula |
C8H12[15N]4O4 |
|---|---|
Molecular Weight |
232.2 |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1/i9+1,10+1,11+1,12+1 |
InChI Key |
XAUDJQYHKZQPEU-SSDNLDPUSA-N |
SMILES |
O[C@H]1C[C@H]([15N]2C=[15N]C([15NH2])=[15N]C2=O)O[C@@H]1CO |
Synonyms |
5-aza-2’-Deoxycytidine-15N4; DAC-15N4 |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation of Decitabine 15n4
Chemical Synthesis Methodologies for ¹⁵N Incorporation
The introduction of ¹⁵N atoms into the decitabine (B1684300) structure necessitates specialized synthetic strategies that utilize ¹⁵N-enriched precursors. These methods are designed to ensure high isotopic purity and yield of the final product.
The triazine ring of decitabine is the primary site for ¹⁵N incorporation. General strategies for introducing ¹⁵N into heterocyclic rings can be adapted for this purpose. One common approach involves the use of ¹⁵N-labeled reagents during the construction of the triazine ring. For instance, reactions involving ¹⁵N-labeled urea or guanidine derivatives can be employed to form the core triazine structure with the desired isotopic enrichment.
The synthesis of Decitabine-15N4 typically starts with commercially available ¹⁵N-labeled precursors. A key intermediate in the synthesis of decitabine is 5-azacytosine. Therefore, the synthesis of ¹⁵N-labeled 5-azacytosine is a critical step. This can be achieved by utilizing simple, commercially available ¹⁵N sources such as ammonium chloride-¹⁵N (¹⁵NH₄Cl) or sodium nitrite-¹⁵N (Na¹⁵NO₂). The labeled 5-azacytosine is then coupled with a protected 2-deoxyribofuranose derivative to form the protected this compound, which is subsequently deprotected to yield the final product. google.com
| Precursor | Isotopic Label | Purpose in Synthesis |
| Ammonium chloride-¹⁵N | ¹⁵N | Source of nitrogen-15 for the triazine ring |
| Sodium nitrite-¹⁵N | ¹⁵N | Used in diazotization reactions for ¹⁵N introduction |
| 5-azacytosine-¹⁵N₄ | ¹⁵N₄ | Key labeled intermediate for coupling with the sugar |
| Protected 2-deoxyribose | None | Sugar moiety of the decitabine molecule |
This table outlines the key precursors involved in the synthesis of this compound.
Structural Elucidation and Purity Assessment of this compound Research Reagents
Once synthesized, the structural integrity and purity of this compound must be rigorously assessed to ensure its suitability for research applications. This is particularly crucial for its use as an internal standard in quantitative analyses. caymanchem.combertin-bioreagent.com
The primary analytical techniques employed for the characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of this compound and determining the level of isotopic enrichment. nih.govresearchgate.netnih.gov The mass spectrum of this compound will show a molecular ion peak that is four mass units higher than that of unlabeled decitabine. Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern of the molecule, which should be consistent with the known fragmentation of decitabine, further confirming its identity. nih.govwikipedia.org
Purity is typically assessed using High-Performance Liquid Chromatography (HPLC). google.comresearchgate.net An HPLC method is developed to separate this compound from any unreacted precursors, byproducts, or degradation products. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. For use as an internal standard, a purity of ≥95% is generally required. nih.govcaymanchem.com
| Analytical Technique | Purpose | Key Findings for this compound |
| NMR Spectroscopy | Structural confirmation | Confirms the chemical structure and the presence of ¹⁵N through coupling patterns. |
| Mass Spectrometry | Molecular weight determination and isotopic enrichment assessment | Shows an increased molecular weight corresponding to the four ¹⁵N atoms. |
| HPLC | Purity assessment | Separates the labeled compound from impurities to determine its percentage purity. researchgate.net |
This table summarizes the analytical methods used for the characterization of this compound.
Design and Synthesis of Novel Decitabine Analogs for Research Purposes
The development of novel analogs of decitabine is an active area of research aimed at improving its therapeutic properties, such as stability and efficacy. nih.gov These analogs are valuable tools for studying the mechanisms of DNA methylation and for developing new epigenetic therapies. nih.govnih.govonclive.com
One notable example of a decitabine analog is Guadecitabine (SGI-110) . Guadecitabine is a dinucleotide composed of decitabine and deoxyguanosine linked by a phosphodiester bond. This design protects decitabine from degradation by the enzyme cytidine (B196190) deaminase, thereby prolonging its in vivo exposure. The synthesis of guadecitabine involves the coupling of protected decitabine and deoxyguanosine phosphoramidites followed by deprotection.
Other novel decitabine analogs have been designed with modifications to the sugar moiety or the triazine ring to investigate structure-activity relationships and to develop inhibitors with improved selectivity for different DNMT isoforms. nih.gov For example, the introduction of a thio-ether linkage at the 4'-position of the deoxyribose ring has been explored. The synthesis of these analogs often follows similar principles to the synthesis of decitabine, involving the coupling of a modified sugar with a 5-azacytosine derivative.
Advanced Analytical Methodologies Employing Decitabine 15n4
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex matrices due to its high selectivity and sensitivity. In decitabine (B1684300) research, the use of a stable isotope-labeled internal standard, Decitabine-15N4, is critical for achieving accurate and reliable results by compensating for matrix effects and variations in sample processing.
Development and Validation of UHPLC-MS/MS Methods Utilizing this compound as Internal Standard
Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS offers enhanced resolution and reduced run times compared to conventional HPLC. Researchers have developed and validated sensitive UHPLC-MS/MS methods for the quantification of decitabine in various biological matrices, with this compound serving as the ideal internal standard. researchgate.net
In a typical method, primary stock solutions of decitabine and this compound are prepared, often in dimethyl sulfoxide (B87167) (DMSO), and further diluted with a solvent like acetonitrile (B52724). nih.gov For analysis, samples such as plasma are subjected to a protein precipitation step, commonly using cold acetonitrile containing the this compound internal standard. This one-step deproteination is efficient and reproducible. researchgate.net
Chromatographic separation is often achieved using hydrophilic interaction liquid chromatography (HILIC) due to the hydrophilic nature of decitabine. researchgate.net This technique allows for the effective separation of decitabine from endogenous nucleosides like 2'-deoxycytidine. researchgate.net The mass spectrometer is operated in the positive ion mode using an electrospray ionization (ESI) source. Selected reaction monitoring (SRM) is employed for quantification, monitoring specific precursor to product ion transitions for both decitabine and this compound. nih.gov For instance, lithium adducts of the ions may be monitored to enhance signal intensity. researchgate.netnih.gov
Method validation is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and extraction recovery. The use of this compound helps to ensure that the method is robust and reliable, with coefficients of variation for accuracy and precision typically below 15%. researchgate.net
| Parameter | Optimized Condition/Value | Source |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | researchgate.net |
| Internal Standard | This compound | researchgate.netnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.netnih.gov |
| MS Detection | Selected Reaction Monitoring (SRM) | nih.govresearchgate.net |
| SRM Transition (Decitabine) | m/z 235.07 → 118.97 (as [M+Li]+) | researchgate.net |
| SRM Transition (this compound) | m/z 239.03 → 122.97 (as [M+Li]+) | researchgate.net |
| Retention Time (Decitabine) | ~3.07 min | researchgate.net |
| Extraction Recovery (Decitabine) | ~86% | researchgate.net |
| Extraction Recovery (this compound) | ~91.8% | researchgate.net |
Application in Quantitative Analysis of Decitabine in Cellular Extracts
The validated UHPLC-MS/MS methods utilizing this compound are instrumental in quantifying decitabine in cellular extracts. This is essential for in vitro studies investigating the compound's uptake, metabolism, and mechanism of action in cancer cell lines.
For these analyses, cells are cultured and treated with decitabine. After treatment, the cells are harvested, and cellular extracts are prepared. The extraction procedure must be carefully performed to ensure the stability of decitabine. The use of this compound as an internal standard during the extraction process is crucial to correct for any analyte loss. The subsequent UHPLC-MS/MS analysis allows for the precise determination of intracellular decitabine concentrations, providing valuable data for correlating drug levels with biological effects.
Quantification of Decitabine Genomic Incorporation in Pre-clinical Models
A key aspect of decitabine's mechanism of action is its incorporation into DNA. biorxiv.org Quantifying the extent of this incorporation is vital for pharmacodynamic studies in pre-clinical models. LC-MS/MS, in conjunction with a stable isotope-labeled internal standard, provides a robust method for this purpose.
To measure genomic incorporation, DNA is isolated from cells or tissues of pre-clinical models treated with decitabine. The isolated DNA undergoes enzymatic digestion to break it down into individual nucleosides. researchgate.netnih.gov This process releases the incorporated decitabine from the DNA backbone. This compound is added as the internal standard to the digested sample. The sample is then analyzed by LC-MS/MS to quantify the amount of released decitabine relative to the total amount of deoxycytidine, allowing for the determination of the percentage of cytosine residues substituted by decitabine. nih.gov This approach has demonstrated a dosage and time-dependent incorporation of decitabine into the DNA of myeloid leukemia cells. researchgate.net
Isotope Dilution Mass Spectrometry (IDMS) Applications in Decitabine Research
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. nih.gov this compound is an ideal internal standard for IDMS applications in decitabine research. biorxiv.orgoncotarget.com The principle of IDMS is that the isotopically labeled standard (this compound) behaves almost identically to the native analyte (decitabine) during sample preparation, chromatography, and ionization. nih.gov
By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, highly accurate and precise quantification can be achieved, as this ratio is largely unaffected by variations in sample recovery or matrix-induced signal suppression or enhancement. IDMS is particularly valuable for the quantification of decitabine and its metabolites in complex biological matrices and for determining its incorporation into DNA, where high accuracy is paramount. researchgate.netbiorxiv.orgoncotarget.com
Stability Assessment of this compound in Research Buffers and Biological Matrices
Understanding the stability of both the analyte and the internal standard is critical for the development of reliable quantitative assays. Decitabine is known to be unstable in aqueous solutions, undergoing degradation that can affect analytical accuracy. researchgate.netresearchgate.net Therefore, stability assessments of this compound and decitabine are conducted under various conditions that mimic experimental and storage scenarios.
Stock solutions of this compound are typically prepared in organic solvents like DMSO and stored at low temperatures (e.g., -20°C), where they exhibit good stability. nih.govcaymanchem.com The stability of decitabine and its isotopically labeled standard has been evaluated in biological matrices such as human plasma. nih.govresearchgate.net These studies involve incubating spiked plasma samples at different temperatures (e.g., 4°C and room temperature) for various durations to assess bench-top stability. nih.gov Results indicate that decitabine is more stable in plasma when kept at 4°C. nih.gov The stability is also assessed after freeze-thaw cycles and in the autosampler to ensure that the sample handling and analysis process does not introduce variability. nih.gov
Furthermore, the stability of decitabine has been investigated in different buffer solutions and at various pH levels. It has been noted that the half-life of decitabine is significantly shorter in vivo compared to in vitro buffer conditions, largely due to enzymatic degradation. researchgate.net Studies have shown that decitabine solutions are more stable when refrigerated at 2-8°C and protected from light. nih.gov For instance, reconstituted solutions of decitabine have demonstrated physicochemical stability for up to 48 hours under these conditions. nih.gov The stability of this compound is expected to parallel that of unlabeled decitabine under similar conditions, which is a fundamental assumption for its use as an effective internal standard.
| Condition | Matrix/Solvent | Temperature | Stability Finding | Source |
| Stock Solution | DMSO | -20°C | Stable for at least 4 years | caymanchem.com |
| Bench-top | Mouse Plasma | 4°C | Stable for several hours | nih.gov |
| Freeze-Thaw | Mouse Plasma | -20°C to RT | Stable through multiple cycles | nih.gov |
| Autosampler | Processed Samples | 4°C | Stable for at least 12 hours | nih.gov |
| Reconstituted Solution | Water for Injection | 2-8°C | Stable for 48 hours | nih.gov |
| Diluted Solution | 0.9% Sodium Chloride | 2-8°C | Stable for 48 hours | nih.gov |
Molecular and Cellular Mechanisms of Action of Decitabine in Research Models
DNA Methyltransferase (DNMT) Inhibition and DNA Incorporation Dynamics
Decitabine's primary mechanism of action begins with its structural similarity to the natural nucleoside deoxycytidine. patsnap.com As a nucleoside analog, it is first phosphorylated by cellular kinases to form its active triphosphate form. patsnap.comdrugbank.com During the S-phase of the cell cycle, DNA polymerase incorporates this active form, 5-aza-2'-deoxycytidine-triphosphate, into newly synthesized DNA strands in place of cytosine. patsnap.comnih.gov This incorporation is the crucial first step that initiates the cascade of epigenetic modifications.
Covalent Trapping and Proteasomal Degradation of DNMT Enzymes
Once embedded in the DNA sequence, Decitabine (B1684300) acts as a mechanism-based inhibitor of DNA methyltransferases (DNMTs), particularly the maintenance methyltransferase DNMT1. patsnap.comresearchgate.net When a DNMT enzyme attempts to transfer a methyl group to the Decitabine residue, the nitrogen atom at the 5-position of the azacytosine ring disrupts the standard catalytic reaction. patsnap.com This results in the formation of a stable, irreversible covalent bond between the DNMT enzyme and the Decitabine-containing DNA. nih.govpatsnap.commedchemexpress.com
This "covalent trapping" effectively sequesters the DNMT enzyme, creating a DNA-protein adduct that is recognized by the cell as a lesion. patsnap.comnih.gov Consequently, these trapped complexes are targeted for ubiquitination and subsequent degradation by the proteasome, leading to a rapid depletion of cellular DNMT1 levels. researchgate.netmdpi.comresearchgate.net Some evidence suggests that DNMT1 degradation can also be induced through signaling pathways, such as those involving Protein Kinase C delta (PKCδ), potentially independent of covalent bond formation. nih.govresearchgate.net
Table 1: Key Proteins in the Decitabine-Induced DNMT1 Degradation Pathway
| Protein/Complex | Role in the Pathway | Supporting Evidence |
|---|---|---|
| Deoxycytidine Kinase (dCK) | Performs the initial, rate-limiting phosphorylation of Decitabine to its active form. mdpi.com | Essential for metabolic activation before DNA incorporation. mdpi.com |
| DNA Polymerase | Incorporates the active Decitabine triphosphate into DNA during S-phase. drugbank.com | DNA replication is required for Decitabine's action. researchgate.net |
| DNA Methyltransferase 1 (DNMT1) | The primary target enzyme that becomes covalently trapped by incorporated Decitabine. researchgate.netpatsnap.com | Its depletion is a hallmark of Decitabine activity. aacrjournals.orgnih.gov |
| Proteasome | The cellular machinery responsible for degrading the trapped DNMT1-DNA adducts. mdpi.comnih.gov | Inhibitors of the proteasome, like MG-132, can block Decitabine-induced DNMT1 degradation. nih.gov |
| Protein Kinase C delta (PKCδ) | A signaling kinase that can phosphorylate DNMT1, potentially marking it for degradation. nih.gov | Inhibitors of PKCδ have been shown to prevent DNMT1 degradation following Decitabine treatment. nih.govresearchgate.net |
Analysis of DNA Demethylation Kinetics in In Vitro Systems
The depletion of active DNMT1 enzymes leads to a passive, replication-dependent demethylation of the genome. nih.gov As cells divide, the newly synthesized DNA strands are not methylated, resulting in a progressive loss of methylation patterns from the parent strand. High-resolution techniques like hairpin-bisulfite sequencing have provided detailed insights into these kinetics.
Studies in leukemia cell lines demonstrate that Decitabine can induce DNA hemi-methylation (where only the parent strand is methylated) in gene promoter regions as early as two hours after a single treatment. tandfonline.com The level of hemi-methylation increases as DNA replication proceeds. tandfonline.com The demethylating effect is dose- and time-dependent. nih.gov In some in vitro models, maximal demethylation is observed between 12 and 16 hours after treatment. researchgate.net However, the effect can be transient, with methylation levels beginning to be restored within 24 to 48 hours as the drug is cleared and new DNMT1 is synthesized. mdpi.comtandfonline.com
Table 2: Kinetics of Decitabine-Induced Demethylation in In Vitro Cancer Models
| Cell Line | Time Point | Observation | Reference |
|---|---|---|---|
| Jurkat (Leukemia) | 2 hours | Induction of DNA hemi-methylation in PCDHGA12 and RASSF1 promoters. | tandfonline.com |
| Jurkat (Leukemia) | 4-6 hours | Increasing levels of hemi-methylation as cells progress through S-phase. | tandfonline.com |
| ML-2 (Leukemia) | 12-16 hours | Maximal demethylation observed after a single drug addition. | researchgate.net |
| Jurkat (Leukemia) | 24 hours | Methylation levels begin to return to pre-exposure levels. | tandfonline.com |
| AML Cell Lines | 72 hours | Maximum decrease in global DNA methylation (to ~40% of baseline) with 2-5 µM Decitabine. | nih.gov |
Impact on 5-Methylcytosine Levels and Patterns
Intriguingly, the story is more complex than simple 5mC depletion. Research in acute myeloid leukemia (AML) cell models has shown that while Decitabine reduces global 5mC, it can paradoxically lead to an increase in 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). researchgate.netnih.gov These molecules are oxidized derivatives of 5mC, generated by the Ten-Eleven-Translocation (TET) family of enzymes in the active demethylation pathway. This suggests that Decitabine's impact extends beyond passive demethylation, potentially altering the dynamics of active demethylation pathways as well. researchgate.net
Table 3: Effect of Decitabine on 5mC and its Derivatives in HL-60 Leukemia Cells
| Cytosine Derivative | Effect of Decitabine Treatment | Proposed Mechanism | Reference |
|---|---|---|---|
| 5-methylcytosine (5mC) | Global levels are significantly reduced. | Passive demethylation due to DNMT1 inhibition and degradation. | researchgate.netnih.gov |
| 5-hydroxymethylcytosine (5hmC) | Global levels paradoxically increase. | Potential alteration of TET enzyme activity or selectivity for hemi-methylated DNA. | researchgate.netnih.gov |
| 5-formylcytosine (5fC) | Global levels paradoxically increase. | Consequence of increased 5hmC and subsequent oxidation by TET enzymes. | researchgate.netnih.gov |
| 5-carboxylcytosine (5caC) | Global levels paradoxically increase. | Final oxidation product in the TET-mediated demethylation pathway. | researchgate.netnih.gov |
Transcriptional and Epigenetic Reprogramming
The ultimate biological goal of Decitabine-induced hypomethylation is to alter gene expression patterns, leading to a reprogramming of the cellular state. nih.gov This involves the reactivation of silenced genes and the modulation of complex regulatory networks, including those involving non-coding RNAs.
Modulation of Gene Expression Profiles Following Decitabine Exposure
By reversing promoter hypermethylation, Decitabine can reactivate the expression of epigenetically silenced genes, most notably tumor suppressor genes. nih.govpatsnap.com Global gene expression profiling studies in various cancer models have confirmed that Decitabine treatment leads to widespread changes in the transcriptome. ashpublications.orgaacrjournals.org In some models, hundreds or even thousands of genes are upregulated. aacrjournals.orgbiorxiv.org
However, the link between demethylation and transcription is not always linear. Studies have found a limited correlation between the specific genes that are demethylated and those that are transcriptionally activated, suggesting that demethylation of a promoter is not always sufficient to trigger gene expression. ashpublications.orgnih.gov The intrinsic properties of the cancer cells often play a more significant role in determining the final gene expression pattern than the drug treatment itself. ashpublications.orgnih.gov Despite this complexity, specific pathways are consistently affected, including those involved in immune response, cell differentiation, and apoptosis. ashpublications.orgaacrjournals.org For example, in retinoblastoma models, Decitabine treatment led to the upregulation of pro-apoptotic genes like CASP8 and BIK following promoter demethylation. imrpress.com
Table 4: Examples of Genes and Pathways Modulated by Decitabine in Research Models
| Cancer Model | Genes/Pathways Upregulated | Genes/Pathways Downregulated | Reference |
|---|---|---|---|
| Ovarian Cancer | Hedgehog, focal adhesion, gap junction pathways; MLH1 gene. | Wnt pathway (33 genes). | aacrjournals.org |
| Acute Myeloid Leukemia (AML) | Genes associated with immune response and tumor suppression (e.g., TNFSF9). | Genes associated with poor prognosis and inflammation (e.g., IFI44L, PDK4). | ashpublications.org |
| Retinoblastoma | CASP8, BIK (pro-apoptotic genes). | Not specified. | imrpress.com |
| Myelodysplastic Syndromes (MDS) | Genes in PI3K-Akt signaling, immune checkpoints. | Not specified. | nih.gov |
Investigation of Long Non-coding RNA (lncRNA) and MicroRNA (miRNA) Regulation
The epigenetic reprogramming induced by Decitabine extends to the non-coding genome. Many microRNA (miRNA) and long non-coding RNA (lncRNA) genes are themselves subject to regulation by DNA methylation. mdpi.com
MicroRNAs: Decitabine can restore the expression of tumor-suppressive miRNAs that were silenced by promoter hypermethylation. For instance, in colorectal cancer cells, Decitabine treatment upregulates miR-200c and miR-141, which are known to suppress the epithelial-mesenchymal transition and, consequently, cell invasion. nih.gov In leukemia cells, Decitabine can upregulate miR-29b by demethylating its promoter, which contributes to its anti-leukemic effects. nih.govspandidos-publications.comtandfonline.com
Long Non-coding RNAs: Decitabine also modulates the expression of lncRNAs. A notable example is its ability to activate the transcription of endogenous retroviruses (ERVs). nih.gov These ERV transcripts can form double-stranded RNAs (dsRNAs), which are recognized by the innate immune system, triggering a "viral mimicry" response. This process can be post-transcriptionally regulated by the dsRNA-binding protein Staufen1 and may be enhanced by the lncRNA TINCR. nih.gov
Table 5: Regulation of Non-Coding RNAs by Decitabine
| Non-Coding RNA | Cancer Model | Effect of Decitabine | Downstream Consequence | Reference |
|---|---|---|---|---|
| miR-200c, miR-141 | Colorectal Cancer | Upregulation via demethylation. | Suppression of invasion, acquisition of epithelial characteristics. | nih.gov |
| miR-29b | Leukemia | Upregulation via demethylation. | Inhibition of cell growth, increased apoptosis, downregulation of oncogene ID1. | nih.govtandfonline.com |
| miR-29 family | Burkitt Lymphoma | Upregulation via demethylation of promoter and enhancer regions. | Downregulation of MYC protein levels. | spandidos-publications.com |
| Endogenous Retroviruses (ERVs) (lncRNAs) | Leukemia/Colon Cancer | Transcriptional activation. | Induction of an antiviral/immune response (viral mimicry). | nih.gov |
| TINCR (lncRNA) | Leukemia/Colon Cancer | Associated with the immune response. | Enhances the interaction between Staufen1 and ERV RNAs, stabilizing them. | nih.gov |
Chromatin Remodeling and Histone Modification Alterations
Decitabine's primary molecular action is the inhibition of DNA methyltransferases (DNMTs). wikipedia.org Upon incorporation into DNA during replication, it covalently traps DNMT enzymes, leading to their degradation and a subsequent wave of passive, replication-dependent DNA hypomethylation. nih.govpatsnap.comopenaccessjournals.com This reduction in DNA methylation is a central event in chromatin remodeling, a process that regulates gene expression. nih.gov By reversing aberrant hypermethylation, which is a common feature in cancer for silencing tumor suppressor genes, decitabine can restore their expression. nih.govopenaccessjournals.com
The influence of decitabine extends beyond DNA hypomethylation to the intricate regulation of histone modifications. The process of gene silencing often involves a complex interplay between DNA methylation and histone marks. Evidence suggests that promoter DNA methylation can attract histone deacetylases (HDACs) and histone methylases, which in turn modify histones to create a condensed, transcriptionally repressive chromatin state. nih.gov By inhibiting DNA methylation, decitabine can disrupt this repressive cycle.
Research has shown that decitabine's effects on chromatin are multifaceted. In some cancer models, decitabine treatment leads to increased levels of acetylated histones, a mark of active chromatin, particularly when used in combination with HDAC inhibitors. oncotarget.comnih.gov Furthermore, studies in bladder cancer cells have demonstrated that decitabine can induce chromatin remodeling independently of its effect on DNA methylation. nih.gov In this context, it was shown to decrease levels of repressive histone marks like dimethylated H3-K9 while increasing levels of active marks like dimethylated H3-K4 and histone acetylation, even at unmethylated gene promoters. nih.gov
A model system using a colon cancer cell line (YB5) elegantly demonstrated that DNA hypomethylation alone is not always sufficient for robust gene reactivation. nih.govresearchgate.net In these cells, reactivation of a silenced reporter gene required both DNA hypomethylation and a significant shift in chromatin structure. Cells that re-expressed the gene showed not only decreased DNA methylation but also a reversion to an active chromatin state, characterized by higher H3K9 acetylation, lower repressive H3K27 tri-methylation, and reduced nucleosome density at the promoter. nih.gov This highlights that the ultimate biological effect of decitabine is contingent on its ability to initiate a comprehensive remodeling of the chromatin landscape. Following drug withdrawal, the reassembly of nucleosomes at the promoter can initiate the process of gene resilencing, even before the DNA is fully remethylated. plos.org
Table 1: Effects of Decitabine on Chromatin and Histone Modifications in Research Models
| Model System | Key Findings | Associated Histone/Chromatin Changes | References |
|---|---|---|---|
| Bladder Cancer Cells | Induced chromatin remodeling independent of cytosine methylation effects. | ▲ H3-K4 dimethylation, ▲ Histone Acetylation, ▼ H3-K9 dimethylation | nih.gov |
| YB5 Colon Cancer Cells | Gene reactivation requires both DNA hypomethylation and chromatin remodeling. | ▲ H3K9 acetylation, ▼ H3K27 tri-methylation, ▼ Promoter nucleosome density | nih.gov |
| Diffuse Large B-cell Lymphoma (DLBCL) Cells | Synergistic effect with HDAC inhibitors. | ▲ Acetylated histones | nih.gov |
| Hodgkin Lymphoma (HL) Cells | Enhanced activity of HDAC inhibitors. | ▲ Acetylated Histone H3 and H3K9 | oncotarget.com |
| RKO Colon Cancer Cells | Gene re-expression is linked to demethylation and nucleosome eviction from the promoter. | ▲ H3K9ac, ▲ H3K4me3 | plos.org |
(▲ Indicates an increase; ▼ Indicates a decrease)
Cellular Pathways Influenced by Decitabine in Experimental Systems
Decitabine's influence on the epigenome translates into profound effects on cellular signaling pathways that govern cell fate, including proliferation, survival, and death.
Cell Cycle Perturbation and Apoptosis Induction in Cell Lines
A significant outcome of decitabine treatment in cancer cell lines is the induction of cell cycle arrest and apoptosis (programmed cell death). spandidos-publications.com The specific effect is often dose-dependent, with lower concentrations tending to induce differentiation and apoptosis, while higher concentrations can cause overt cytotoxicity through the formation of DNA adducts that halt DNA synthesis. nih.govopenaccessjournals.com
Numerous studies across various cancer types have detailed these effects. In acute lymphoblastic leukemia (ALL) cell lines, decitabine exposure leads to a loss of cell viability and the induction of apoptosis. nih.gov Extensive research in the human leukemia cell lines U937 and HL-60 has shown that decitabine induces apoptosis characterized by chromatin condensation, DNA fragmentation, and an increase in the sub-G1 cell population, which is indicative of apoptotic cells. spandidos-publications.comresearchgate.net The mechanism in these cells involves the generation of intracellular reactive oxygen species (ROS), the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP, and the activation of caspases, the key executioner enzymes of apoptosis. nih.gov
Decitabine-induced cell cycle arrest is also a common finding. In gastric (AGS) and lung (A549) cancer cells, treatment results in a G2/M phase arrest. nih.gov Intriguingly, this G2/M arrest was found to be dependent on the protein p21 but occurred independently of p53 status, as demonstrated in HCT116 colon cancer cells with and without functional p53. nih.gov Similarly, in T-cell acute lymphoblastic leukemia (Molt-4) cells, decitabine inhibited proliferation and arrested cells in the G2 phase. researchgate.netnih.gov In contrast, a different study using HCT116 cells noted that decitabine induced a G2/M arrest, whereas the related compound azacitidine primarily increased the subG1 apoptotic population. oncotarget.com
Table 2: Decitabine-Induced Cell Cycle Arrest and Apoptosis in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Effect(s) | Associated Molecular Events | References |
|---|---|---|---|---|
| U937 & HL-60 | Human Leukemia | Apoptosis, Cell Growth Inhibition | ▲ ROS, ▲ Caspase activation, ▼ Bcl-2, ▼ XIAP | spandidos-publications.comnih.gov |
| K562 & HL-60 | Myeloid Leukemia | Apoptosis, Autophagy | ▲ ROS, ▼ TIGAR | nih.gov |
| AGS & A549 | Gastric & Lung Carcinoma | G2/M Arrest | p53-independent, p21-dependent | nih.gov |
| HCT116 | Colon Carcinoma | G2/M Arrest | p21-dependent | nih.gov |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | Apoptosis, G2 Arrest | Inhibition of PI3K/AKT/mTOR pathway | researchgate.netnih.gov |
| OCI-AML3 & HL-60 | Acute Myeloid Leukemia | Apoptosis (▲ SubG1 population) | - | oncotarget.com |
(▲ Indicates an increase; ▼ Indicates a decrease)
Activation of DNA Damage Response Pathways
The mechanism of decitabine action inherently triggers the cell's DNA damage response (DDR). The covalent DNA-DNMT adducts formed after decitabine is incorporated into the genome are recognized by the cellular machinery as a form of DNA damage. patsnap.comnih.gov This recognition initiates a complex signaling cascade designed to arrest the cell cycle and recruit repair proteins to the site of the lesion. nih.gov
The specific DDR pathways activated by decitabine appear to depend on the cellular context, particularly the level of DNMT activity and the resulting severity of DNA lesions. life-science-alliance.orgbiorxiv.org Spatial proteomics studies have revealed that under conditions of moderate DNMT activity, the cellular response involves the activation of Mismatch Repair (MMR), Base Excision Repair (BER), and Fanconi anemia-dependent DNA repair, often coupled with Homologous Recombination (HR). life-science-alliance.orgbiorxiv.org However, when DNMT activity is high, leading to extensive replication stress, the cell shifts towards MMR and BER, followed by the more error-prone Non-Homologous End Joining (NHEJ) pathway to repair the damage. life-science-alliance.orgbiorxiv.org
A key marker for the activation of the DDR is the phosphorylation of the histone variant H2AX, creating what are known as gamma-H2AX foci at sites of DNA damage. nih.gov Studies in multiple myeloma and TP53-mutated acute myeloid leukemia (AML) cell lines have demonstrated a significant increase in gamma-H2AX foci following decitabine treatment. nih.govashpublications.org In TP53-mutated AML models, decitabine specifically activates the ATR-CHK1 pathway, a critical component of the response to replication stress. ashpublications.org This activation of DDR pathways is a crucial component of decitabine's cytotoxic effects, as unresolved DNA damage can ultimately lead to apoptosis. patsnap.comnih.gov
Table 3: DNA Damage Response (DDR) Pathways Activated by Decitabine
| Cellular Context | Activated Repair Pathways | Key Protein Markers / Events | References |
|---|---|---|---|
| Moderate DNMT Activity | Mismatch Repair (MMR), Base Excision Repair (BER), Fanconi Anemia, Homologous Recombination (HR) | Recruitment of various repair-associated proteins | life-science-alliance.orgbiorxiv.org |
| High DNMT Activity (High Replication Stress) | Mismatch Repair (MMR), Base Excision Repair (BER), Non-Homologous End Joining (NHEJ) | Recruitment of various repair-associated proteins | life-science-alliance.orgbiorxiv.org |
| Multiple Myeloma Cell Lines (OPM-2, RPMI-8226) | General DNA Damage Response | ▲ gamma-H2AX foci formation | nih.gov |
| TP53-Mutated AML Cell Lines (U937, KG1a) | ATR-CHK1 Pathway | ▲ Phosphorylation of H2AX and CHK1 | ashpublications.org |
(▲ Indicates an increase)
Compound Reference Table
| Compound Name |
|---|
| Decitabine-15N4 |
| Decitabine |
| Azacitidine |
| Valproic acid |
| Depsipeptide |
| Suberoylanilide hydroxamic acid |
| Retinoic acid |
| Chidamide |
| Vorinostat (B1683920) |
| Guadecitabine |
| Carboplatin |
| Cytarabine |
| Doxorubicin |
| Trichostatin-A |
| Panobinostat (B1684620) |
| Gemcitabine (B846) |
| Cisplatin (B142131) |
| Ceralasertib |
| Prexasertib |
| Adavosertib |
| MK-8776 |
Investigation of Decitabine Resistance Mechanisms in Pre Clinical Models
Metabolic and Pharmacological Factors Governing Resistance
The intracellular concentration and persistence of the active form of decitabine (B1684300), 5-aza-deoxycytidine triphosphate (5-aza-dCTP), are critical determinants of its therapeutic efficacy. plos.org Resistance can emerge from a variety of metabolic and pharmacological adaptations that either limit the activation of decitabine or enhance its degradation.
The balance between the activating enzyme, deoxycytidine kinase (dCK), and the inactivating enzyme, cytidine (B196190) deaminase (CDA), plays a pivotal role in decitabine sensitivity.
Deoxycytidine Kinase (dCK): dCK is the rate-limiting enzyme responsible for the initial phosphorylation of decitabine to its monophosphate form, a crucial step for its eventual conversion to the active triphosphate metabolite. biorxiv.orgresearchgate.net Reduced expression or mutations in the DCK gene can lead to insufficient intracellular levels of activated decitabine, thereby conferring resistance. plos.orgmdpi.comresearchgate.netnih.gov For instance, studies in acute myeloid leukemia (AML) cell lines have shown that DAC-resistant variants exhibit a significant downregulation of DCK at the mRNA and protein levels. mdpi.com A novel A180P mutation in DCK has been identified, leading to rapid proteasomal degradation of the mutant protein and consequently, acquired resistance to decitabine. mdpi.comresearchgate.netnih.gov
Cytidine Deaminase (CDA): CDA is a key catabolic enzyme that deaminates decitabine into its inactive uridine (B1682114) counterpart, which cannot be incorporated into DNA to deplete DNA methyltransferase 1 (DNMT1). biorxiv.orgaacrjournals.orgnih.gov High levels of CDA expression can lead to rapid inactivation of decitabine, thereby reducing its therapeutic efficacy. biorxiv.orgnih.gov This is particularly relevant in tissues with naturally high CDA expression, such as the liver, which can act as a sanctuary for malignant cells. biorxiv.org Pre-clinical studies have shown that an increased ratio of CDA to dCK expression is associated with primary resistance to decitabine in myelodysplastic syndrome (MDS) patients. plos.org In fact, a threefold higher CDA/dCK ratio was observed in non-responders compared to responders. plos.org Furthermore, gemcitabine-resistant pancreatic cancer cells, which exhibit upregulated CDA, are also resistant to decitabine. nih.gov
| Factor | Role in Decitabine Metabolism | Impact of Altered Expression on Resistance | Key Research Findings |
| dCK | Activates decitabine via phosphorylation. biorxiv.orgresearchgate.net | Decreased expression or inactivating mutations lead to reduced drug activation and resistance. plos.orgmdpi.comresearchgate.netnih.gov | DAC-resistant AML cells show DCK downregulation. A novel A180P mutation causes DCK protein degradation and resistance. mdpi.comresearchgate.netnih.gov |
| CDA | Inactivates decitabine via deamination. biorxiv.orgaacrjournals.orgnih.gov | Increased expression leads to rapid drug inactivation and resistance. biorxiv.orgnih.gov | A higher CDA/dCK ratio is linked to primary resistance in MDS. plos.org |
The journey of decitabine into the cell is the first critical step for its therapeutic action. This process is primarily mediated by nucleoside transporters.
Equilibrative Nucleoside Transporters (ENTs): The human equilibrative nucleoside transporter 1 (hENT1), encoded by the SLC29A1 gene, is a major transporter for decitabine uptake into cells. d-nb.infomdpi.comnih.govjst.go.jp Reduced expression of hENT1 can limit the intracellular concentration of decitabine, thereby contributing to resistance. d-nb.infomdpi.com Studies have shown that lower hENT1 expression is associated with resistance in cancer cell lines and a poorer response in MDS patients. d-nb.info In human colon cancer cells, the uptake of decitabine is primarily mediated by ENT1, and inhibition of this transporter reduces the drug's activity. nih.govjst.go.jp
Concentrative Nucleoside Transporters (CNTs): While ENTs are the major players, concentrative nucleoside transporters of the SLC28 family also contribute to decitabine uptake. mdpi.com Deficient cellular uptake due to decreased expression of human nucleoside transporters is a described mechanism of resistance. mdpi.com
| Transporter Family | Specific Transporter | Role in Decitabine Uptake | Impact of Altered Expression on Resistance |
| Equilibrative Nucleoside Transporters (ENTs) | hENT1 (SLC29A1) | Major transporter for decitabine into cells. d-nb.infomdpi.comnih.govjst.go.jp | Decreased expression leads to reduced intracellular drug concentration and resistance. d-nb.infomdpi.com |
| Concentrative Nucleoside Transporters (CNTs) | SLC28 Family | Contributes to decitabine uptake. mdpi.com | Decreased expression can lead to deficient cellular uptake and resistance. mdpi.com |
The pyrimidine (B1678525) metabolism network is a dynamic system that can adapt to perturbations, including the introduction of nucleoside analogs like decitabine. These adaptive responses can lead to resistance by altering the balance of nucleotides and the expression of key metabolic enzymes.
Feedback Loops and Metabolic Shifts: Decitabine and 5-azacytidine (B1684299) can induce acute nucleotide imbalances, which in turn trigger adaptive shifts in the pyrimidine metabolism network. biorxiv.orgnih.govbiorxiv.org For example, a single exposure to decitabine can lead to a decrease in dTTP and an increase in dCTP levels, which subsequently upregulates the expression of enzymes like UCK2 and CDA. biorxiv.org These compensatory shifts can dampen the processing of the prodrug into its active form, leading to resistance. biorxiv.orgnih.govashpublications.org
Upregulation of De Novo Pyrimidine Synthesis: An important adaptive response is the upregulation of the de novo pyrimidine synthesis pathway. aacrjournals.orgashpublications.org This pathway synthesizes natural cytidines and deoxycytidines, which compete with the active metabolite of decitabine, 5-aza-dCTP, for incorporation into DNA. aacrjournals.org This competition effectively antagonizes the DNMT1-depleting effect of decitabine. aacrjournals.org
Enzymatic Inactivation Pathways of Decitabine Metabolites
Even after decitabine is successfully transported into the cell and phosphorylated to its active triphosphate form, specific enzymes can inactivate it, representing another layer of resistance.
Sterile alpha motif and HD-domain containing protein 1 (SAMHD1) is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that plays a crucial role in maintaining the intracellular dNTP pool balance. nih.gov
Inactivation of 5-aza-dCTP: SAMHD1 can directly hydrolyze the active metabolite of decitabine, 5-aza-dCTP, into its inactive monophosphate form and a triphosphate. nih.govnih.govgoettingen-research-online.deosti.govrcsb.org This action effectively reduces the intracellular concentration of the active drug available for incorporation into DNA. nih.gov
Clinical Relevance: High expression of SAMHD1 in leukemic cells has been shown to inversely correlate with the clinical response to decitabine in AML patients. nih.govgoettingen-research-online.deosti.govrcsb.org Furthermore, AML cells can acquire resistance to decitabine by upregulating SAMHD1 expression. nih.govgoettingen-research-online.deosti.govrcsb.org This makes SAMHD1 a significant factor in decitabine resistance and a potential biomarker for treatment stratification. nih.govnih.govgoettingen-research-online.deosti.govrcsb.org
| Enzyme | Mechanism of Action | Impact on Decitabine | Clinical Correlation |
| SAMHD1 | Hydrolyzes 5-aza-dCTP to its inactive monophosphate form. nih.govnih.govgoettingen-research-online.deosti.govrcsb.org | Reduces the intracellular concentration of active decitabine. nih.gov | High SAMHD1 expression is associated with poor response to decitabine in AML. nih.govgoettingen-research-online.deosti.govrcsb.org |
Deoxycytidine triphosphate pyrophosphatase 1 (DCTPP1) is another enzyme implicated in the inactivation of decitabine's active metabolite.
Cleavage of 5-aza-dCTP: DCTPP1 prevents the therapeutic action of decitabine by cleaving the pyrophosphate from 5-aza-dCTP, converting it back to its monophosphate form (5-aza-dCMP). embopress.orgbiorxiv.orgresearchgate.net This deactivation prevents the incorporation of the drug into DNA and subsequent DNA demethylation. embopress.org
Intrinsic Resistance: High expression of DCTPP1 has been associated with intrinsic resistance to nucleoside DNMT inhibitors like decitabine. biorxiv.orgresearchgate.net In vitro and in vivo studies have shown that inhibiting DCTPP1 can significantly enhance the anti-cancer effects of decitabine by increasing the incorporation of the drug into genomic DNA and promoting DNMT degradation. biorxiv.orgresearchgate.netresearchgate.net This highlights DCTPP1 as a key mediator of cell-intrinsic resistance to decitabine. biorxiv.orgresearchgate.netresearchgate.net
Epigenetic and Genetic Markers of Resistance in Research Models
The development of resistance to decitabine in research models is a multifaceted process involving significant alterations at both the epigenetic and genetic levels. Cells that become resistant often exhibit distinct molecular profiles compared to their drug-sensitive parental counterparts.
A primary mechanism of decitabine resistance involves alterations in gene expression that affect drug metabolism, cell cycle regulation, and survival pathways. Studies comparing sensitive and resistant cell lines have identified specific gene expression signatures that correlate with a diminished response to the drug.
One of the most consistently observed changes involves the enzymes responsible for decitabine activation and inactivation. nih.gov Deoxycytidine kinase (DCK) is required for the initial phosphorylation step that activates decitabine, while cytidine deaminase (CDA) inactivates the drug. nih.govjci.org A high CDA/DCK expression ratio has been proposed as a marker of primary resistance in some patients. nih.gov In laboratory settings, the establishment of decitabine-resistant colorectal cancer cell lines showed a marked increase in CDA protein expression and a decrease in dCK protein levels. spandidos-publications.com Similarly, in acute myeloid leukemia (AML) cells that developed resistance, protein levels of DCK were suppressed while CDA levels were elevated. biorxiv.org
Beyond drug metabolism, broader transcriptional changes have been identified. In a study creating a decitabine-resistant leukemia cell line (F-36P/DEC), researchers identified 38 candidate genes whose expression differed significantly from the sensitive parental cells. researchgate.net These genes were involved in pathways related to immune checkpoints and myeloid cell differentiation. researchgate.net In chronic myelomonocytic leukemia (CMML) models, transcriptional analysis revealed that patients responsive to decitabine had an upregulation of genes associated with the cell cycle, which is consistent with the drug's mechanism of requiring incorporation into DNA during S-phase. nih.gov Conversely, non-responders showed overexpression of chemokines like CXCL4 and CXCL7. nih.gov
In the context of AML treated with a combination of decitabine and venetoclax (B612062), non-responders consistently showed higher expression of a nine-gene signature in AML clusters: NRIP1, ERG, MYB, CD34, KMT2A, PROM1, NOTCH1, BCL11A, and BCL2L1. ashpublications.org Further analysis of non-responders to this combination therapy highlighted significantly higher expression of ASS1 (Argininosuccinate Synthase 1) and MYO1C (Myosin 1C). ashpublications.org
| Gene/Protein | Change in Resistant Models | Associated Cancer Model | Functional Implication | Reference(s) |
| CDA | Increased expression | Colorectal Cancer, AML | Inactivation of decitabine | spandidos-publications.combiorxiv.org |
| DCK | Decreased expression | Colorectal Cancer, AML | Reduced activation of decitabine | jci.orgspandidos-publications.combiorxiv.org |
| UCK2 | Increased expression | AML | Pyrimidine metabolism shift | biorxiv.org |
| CAD | Increased expression | AML | Pyrimidine metabolism shift | biorxiv.org |
| CXCL4, CXCL7 | Increased expression | CMML | Contributes to primary resistance | nih.gov |
| NRIP1, BCL2L1, NOTCH1 | Increased expression | AML | Associated with non-response to therapy | ashpublications.org |
| ASS1, MYO1C | Increased expression | AML | Associated with non-response to therapy | ashpublications.org |
| Cell Cycle Genes | Downregulation | T-LBL | Reduced sensitivity to S-phase specific drug | mdpi.com |
Genomic instability is a hallmark of cancer, and it can be both a cause and a consequence of drug resistance. The development of resistance to decitabine is often accompanied by significant chromosomal and genomic alterations. Decitabine itself can induce DNA damage and genomic instability by trapping DNA methyltransferases (DNMTs) on the DNA, leading to the formation of DNA-protein adducts and subsequent DNA strand breaks. nih.govlife-science-alliance.org While this is part of its therapeutic effect, it can also drive the evolution of resistant clones.
Studies using microarray-based comparative genomic hybridization (array-CGH) on hypomethylating agent-resistant cell lines (MOLM/AZA-1 and MOLM/DEC-5) identified a total of 15 copy number alterations (CNAs). oncotarget.com Among these, eight regions in the resistant cell lines displayed CNA patterns that were distinct from the parental MOLM-13 genome, indicating that genomic rearrangements occurred during the acquisition of resistance. oncotarget.com Similarly, a comprehensive genomic analysis of chemoresistant breast cancer cell lines revealed extensive CNAs, suggesting ongoing genomic instability under the pressure of therapy. biorxiv.org One notable finding in doxorubicin-resistant cells was the loss of a chromosomal region containing the TOP2A gene, a direct target of that drug. biorxiv.org
The interplay between decitabine's mechanism and a cell's DNA damage response (DDR) is crucial. In multiple myeloma cells, decitabine treatment leads to cell cycle arrest and apoptosis, but the inherent genomic instability of the cancer, such as aberrant DNA repair pathways, can influence the outcome. nih.gov For instance, cells with a defective Fanconi Anemia pathway, which is involved in DNA repair, are more sensitive to decitabine because they are more reliant on error-prone repair mechanisms that lead to cytotoxic chromosome aberrations. nih.gov
Furthermore, pre-existing chromosomal abnormalities can influence the response to decitabine. In AML cell lines with monosomy of chromosome 7, decitabine treatment preferentially upregulated the expression of genes located on the remaining single chromosome, a finding that provides a mechanistic explanation for the drug's clinical activity in patients with such adverse-risk cytogenetics. aacrjournals.org This suggests that the genomic context of a cancer cell can dictate its sensitivity and the pathways through which resistance might emerge. Clinical doses of the drug have been observed to induce chromosomal breaks and abnormalities during mitosis. researchgate.net
| Genomic Alteration | Description | Associated Model System | Significance in Resistance | Reference(s) |
| Copy Number Alterations (CNAs) | Gains and losses of large chromosomal regions. | HMA-resistant AML cell lines, Breast Cancer cell lines | Indicates significant genomic rearrangement and instability during resistance acquisition. Can lead to loss of tumor suppressors or gain of oncogenes. | oncotarget.combiorxiv.org |
| Chromosomal Breaks | Physical breaks in the chromosome structure. | Cancer cell lines | Considered direct evidence of double-strand breaks, a form of cytotoxic DNA damage that can be induced by decitabine. | researchgate.net |
| Mitotic Abnormalities | Errors in chromosome segregation during cell division. | Cancer cell lines | Can lead to aneuploidy and further genomic instability, driving clonal evolution and resistance. | researchgate.net |
| Gene Deletions (e.g., Monosomy) | Loss of one copy of a chromosome. | AML cell lines with monosomy 7 | Can create a dependency on specific pathways that are then targeted by decitabine, but also provides a landscape for resistance to develop. | aacrjournals.org |
Pre Clinical Research Applications and Model Systems for Decitabine Studies
In Vitro Cellular Models for Mechanistic Studies
In vitro models are fundamental in dissecting the molecular pathways affected by decitabine (B1684300). These systems allow for controlled experiments to study the drug's impact on cell viability, proliferation, and its epigenetic modulatory effects.
Use in Primary Cell Cultures and Co-culture Systems
Primary cell cultures, derived directly from patient tumors, offer a more clinically relevant model as they better retain the molecular characteristics of the original tumor. Decitabine has been evaluated in primary cells from patients with AML and myelodysplastic syndromes (MDS). nih.gov These studies have confirmed the hypomethylating effects and changes in gene expression observed in established cell lines, providing a stronger link to potential clinical outcomes. nih.gov
Research has also demonstrated that decitabine incorporation is detectable in primary cells from myeloid leukemia patients, suggesting the potential for using this as a biomarker to predict patient responses. oup.com Notably, DNA incorporation rates were found to be significantly lower in non-cancerous cell lines compared to myeloid leukemia cell lines, which may be attributed to lower expression levels of the nucleoside transporter hENT1 in normal cells. oup.com
High-Throughput Screening for Combination Strategies
To enhance the therapeutic efficacy of decitabine, high-throughput screening (HTS) of compound libraries is employed to identify synergistic drug combinations. This approach allows for the rapid testing of thousands of compounds to find those that work effectively with decitabine.
For example, HTS has been instrumental in identifying the synergistic effects of combining decitabine with other agents. Preclinical studies prompted by such screening have led to clinical trials investigating decitabine in combination with arsenic trioxide for patients with AML and MDS. foxchase.org In AML, the combination of decitabine with the histone deacetylase (HDAC) inhibitor vorinostat (B1683920) has been shown to synergistically inhibit cell viability. researchgate.net Further, HTS has helped identify that the combination of decitabine with the BCL-2 inhibitor venetoclax (B612062) is a promising strategy for AML treatment. mdpi.com
These screening efforts are not limited to hematological cancers. In non-small cell lung cancer, a combination of decitabine and aspirin (B1665792) was found to synergistically inhibit tumor growth and metastasis. nih.gov Similarly, studies have explored combining decitabine with cisplatin (B142131) in gastric cancer, where the combination was found to be synergistic in inhibiting the proliferation of xenograft tumors. tandfonline.com The use of HTS is a key strategy in drug repurposing and in developing novel therapeutic regimens with improved outcomes. mdpi.complos.org
In Vivo Animal Models for Pharmacodynamic and Efficacy Research
Xenograft Models for Tumor Growth Inhibition Studies
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. Numerous studies have utilized xenograft models to demonstrate the tumor growth inhibitory effects of decitabine.
In pancreatic cancer, decitabine treatment significantly inhibited the growth of KRAS-dependent patient-derived xenograft (PDX) models and also reduced the development of lung metastases. aacrjournals.org For cholangiocarcinoma, a xenograft model using TFK-1 cells showed that decitabine treatment retarded tumor growth by approximately 42.5% and significantly increased the survival of the tumor-bearing mice. nih.gov
Similar efficacy has been observed in other solid tumors. In a non-small cell lung cancer xenograft model using A549 cells, the combination of decitabine and aspirin significantly suppressed tumor growth compared to either agent alone. nih.gov In gastric cancer, the combination of decitabine and cisplatin was synergistic in inhibiting the proliferation of BGC-823 xenograft tumors. tandfonline.com
In hematological malignancies, decitabine has been shown to delay leukemia progression in a xenograft mouse model of MLL-rearranged ALL. nih.gov Although it did not eradicate the leukemia, it did lead to a modest but significant prolongation of survival. nih.gov
The table below provides a summary of decitabine's effects in various xenograft models.
| Xenograft Model | Cancer Type | Key Findings | Reference(s) |
| PA-TU-8902, CAPAN-1 cells | Pancreatic Ductal Adenocarcinoma | Inhibited xenograft tumor growth and development of lung metastases. | aacrjournals.org |
| TFK-1 cells | Cholangiocarcinoma | Reduced tumor growth by ~42.5% and increased survival. | nih.gov |
| A549 cells | Non-Small Cell Lung Cancer | Slower tumor growth, especially in combination with aspirin. | nih.gov |
| BGC-823 cells | Gastric Cancer | Synergistic inhibition of tumor proliferation when combined with cisplatin. | tandfonline.com |
| SEM-SLIEW cells | MLL-rearranged ALL | Mildly attenuated leukemia progression and prolonged survival. | nih.gov |
| DU4475 cells | Triple-Negative Breast Cancer | Significant inhibition of tumor growth and improved survival. | esmed.org |
Genetically Engineered Mouse Models for Disease Progression Analysis
Genetically engineered mouse models (GEMMs) provide a more sophisticated platform for preclinical research as they can more accurately recapitulate the genetic and physiological aspects of human cancers. biologists.com These models are particularly useful for studying disease progression and the impact of therapeutic interventions.
In a GEMM of high-grade sarcoma, the combination of decitabine with gemcitabine (B846) was shown to synergistically slow tumor growth and extend survival. jci.org This study also revealed an unexpected immune-independent mechanism for this synergy. jci.org In the context of pancreatic cancer, the KPC mouse model, which carries mutations in Kras and Trp53, has been used to show that decitabine can significantly inhibit tumor growth. biologists.com
Furthermore, decitabine has been studied in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. In this context, decitabine was shown to protect mice from the disease, highlighting its potential immunomodulatory effects. nih.gov In AML, decitabine has been evaluated in combination with other agents in xenograft and genetically engineered mouse models, where it has shown to prolong survival, particularly in models with TP53 mutations. researchgate.net
Assessment of Tissue-Specific Responses in Non-human Systems
Preclinical studies in non-human models have revealed that decitabine exhibits a wide tissue distribution. nih.govresearchgate.net In mice, decitabine has been shown to distribute extensively, including significant penetration into the central nervous system (CNS). tga.gov.au This broad distribution suggests that its effects are not confined to a single tissue type.
Research using various animal models has highlighted the diverse, tissue-specific responses to decitabine. For instance, in a mouse model of ulcerative colitis, decitabine administration alleviated intestinal inflammation by modulating immune cells and enhancing the intestinal barrier. spandidos-publications.com Specifically, it decreased the expression of pro-inflammatory IL-17 while increasing anti-inflammatory TGF-β and IL-10 levels. spandidos-publications.com Furthermore, it promoted the differentiation of regulatory T cells (Tregs), which play a crucial role in immune suppression. spandidos-publications.com
In a different context, a study on mice fed a high-fat and protein diet demonstrated that decitabine could blunt the adverse metabolic responses in skeletal muscle. nih.gov This suggests a role for decitabine in modulating metabolic pathways and mitochondrial function in a tissue-specific manner. nih.gov Conversely, in some cancer models, the response to decitabine can be cell-type specific, with certain cancer cell lines showing more sensitivity than others. uniroma1.it For example, in medulloblastoma research, D283med cells were found to be quite sensitive to decitabine, while DAOY and UW228 cells were less responsive. uniroma1.it
Combination Research Strategies in Pre-clinical Settings
The efficacy of decitabine is often enhanced when used in combination with other therapeutic agents. Preclinical studies have extensively explored these combination strategies, revealing synergistic interactions and uncovering the underlying molecular mechanisms.
Synergistic Interactions with Other Epigenetic Modulators (e.g., HDAC Inhibitors)
A significant body of preclinical evidence supports the synergistic combination of decitabine with histone deacetylase (HDAC) inhibitors. mdpi.comnih.govresearchgate.net This combination is thought to be effective because it targets two key epigenetic mechanisms simultaneously: DNA methylation and histone acetylation. nih.gov
In models of diffuse large B-cell lymphoma (DLBCL), the combination of various HDAC inhibitors (such as panobinostat (B1684620), belinostat, and vorinostat) with decitabine resulted in synergistic growth inhibition and induction of apoptosis. nih.gov This effect was also observed in patient-derived primary tumor cells and in a murine xenograft model of the disease. nih.gov Similarly, in preclinical models of T-cell lymphoma, the combination of decitabine with HDAC inhibitors showed marked synergy. researchgate.net
Studies in acute myeloid leukemia (AML) cell lines have also demonstrated the synergistic anti-leukemic activity of decitabine when combined with HDAC inhibitors like vorinostat. nih.gov This combination led to decreased cell proliferation, increased apoptosis, and enhanced histone acetylation. nih.gov The synergistic effect is hypothesized to stem from the disruption of the transcription repressor complex, which includes methyl-CpG-binding domain proteins (MBDPs) and HDACs. nih.gov
Table 1: Preclinical Studies of Decitabine in Combination with HDAC Inhibitors
| Cancer Type | HDAC Inhibitor | Model System | Key Findings | Citation |
|---|---|---|---|---|
| Pancreatic Cancer | Panobinostat, Vorinostat | Cell Lines | Synergistic cytotoxicity, increased apoptosis. | eurekalert.orgoncotarget.com |
| Acute Myeloid Leukemia (AML) | Vorinostat | Cell Lines (HL-60, OCI-AML3) | Synergistic decrease in cell proliferation, induction of apoptosis, decreased DNMT1 protein. | nih.gov |
| Diffuse Large B-cell Lymphoma (DLBCL) | Panobinostat, Belinostat, Depsipeptide, Vorinostat | Cell Lines, Xenograft Model | Synergistic growth inhibition and induction of apoptosis. | nih.gov |
| T-cell Lymphoma | Belinostat | In vivo mouse model | Significant tumor growth delay compared to single agents. | researchgate.net |
| Medulloblastoma | Vorinostat | Cell Lines (D283med) | Synergistic effect in reducing tumor cell viability. | uniroma1.it |
Effects in Combination with Signal Transduction Pathway Inhibitors
Combining decitabine with inhibitors of key signal transduction pathways has emerged as a promising preclinical strategy. These combinations aim to target both epigenetic and genetic drivers of cancer.
For instance, in uveal melanoma models, combining decitabine with a MEK inhibitor (trametinib) enhanced the efficacy of the targeted therapy both in vitro and in vivo. nih.gov The combination was more effective at suppressing tumor growth than either drug alone. nih.gov
In the context of myelodysplastic syndrome (MDS), preclinical studies have explored the combination of decitabine with Smoothened (Smo) inhibitors, which target the Hedgehog signaling pathway. tandfonline.com The combination of the Smo inhibitor jervine (B191634) with decitabine showed a synergistic inhibitory effect on MDS cell lines. tandfonline.com
Furthermore, preclinical research has provided a rationale for combining decitabine with immune checkpoint inhibitors. Studies have shown that decitabine can increase the expression of CTLA-4 on AML cells, suggesting a potential synergy with CTLA-4 blocking antibodies like ipilimumab. nih.gov
Table 2: Preclinical Studies of Decitabine in Combination with Signal Transduction Pathway Inhibitors
| Cancer Type | Pathway Inhibitor | Target Pathway | Model System | Key Findings | Citation |
|---|---|---|---|---|---|
| Uveal Melanoma | Trametinib (B1684009) | MAPK/MEK | In vitro, In vivo models | Enhanced efficacy, suppression of tumor growth. | nih.gov |
| Myelodysplastic Syndrome (MDS) | Jervine | Hedgehog/Smoothened | Cell Lines (MUTZ-1) | Synergistic inhibition of cell proliferation. | tandfonline.com |
| Ovarian Cancer | TGF-β receptor kinase inhibitor | TGF-β | Cell Lines | Resensitization of chemoresistant cells to platinum. | oncotarget.com |
| Acute Myeloid Leukemia (AML) | Ipilimumab | CTLA-4 | Preclinical models | Increased CTLA-4 expression on AML cells, providing rationale for combination. | nih.gov |
| Acute Myeloid Leukemia (AML) | BGB324 (AXL inhibitor) | AXL receptor tyrosine kinase | Transplantation models | Significantly increased disease-free-survival in triple combination with vorinostat. | nih.gov |
Elucidation of Combined Molecular Mechanisms
Understanding the molecular mechanisms underlying the synergistic effects of decitabine combinations is crucial for their clinical translation. Preclinical research has shed light on these complex interactions.
When combined with HDAC inhibitors, decitabine can lead to a unique gene expression profile that is distinct from the effects of either drug alone. nih.govnih.gov In DLBCL models, the combination of panobinostat and decitabine altered the expression of genes such as VHL, TCEB1, WT1, and DIRAS3. nih.gov In AML cells, the combination of decitabine and vorinostat led to the reprogramming of unique target genes, including the significant upregulation of AXL, a receptor tyrosine kinase associated with a poor prognosis. nih.gov This finding led to further preclinical studies showing that targeting AXL in cells treated with decitabine and vorinostat resulted in significantly increased disease-free survival in transplantation models. nih.gov
In pancreatic cancer cells, the three-drug combination of an HDAC inhibitor, a PARP inhibitor, and decitabine was found to alter the epigenetic regulation of gene expression by reducing the levels of NuRD complex subunits. oncotarget.com This combination also triggered apoptosis, as evidenced by the increased cleavage of caspase 3 and PARP1. eurekalert.org
The combination of decitabine with the MEK inhibitor trametinib in uveal melanoma was found to primarily affect the expression of genes involved in cell cycle checkpoints (G1 and G2/M), cell survival, and chromosome segregation. nih.gov This combination increased the expression of the CDK inhibitor p21 and the pro-apoptotic protein BIM. nih.gov
Future Directions and Emerging Research Avenues for Decitabine 15n4
Advanced Isotope Tracing for Comprehensive Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. mdpi.comfrontiersin.org By introducing a stable isotope-labeled substrate, researchers can trace the path of the labeled atoms through various metabolic pathways. nih.govmdpi.com The use of ¹⁵N tracers is particularly valuable for tracking nitrogen metabolism, which is central to the synthesis of amino acids and nucleotides. mdpi.com
The application of Decitabine-15N4 in MFA will enable precise tracking of the drug's own metabolic pathway. Upon cellular uptake, Decitabine (B1684300) is phosphorylated to its active triphosphate form and subsequently incorporated into DNA. ashpublications.orgnih.gov Using this compound, researchers can quantitatively monitor the efficiency of these activation steps and the ultimate incorporation into the genome. Furthermore, it allows for the study of how Decitabine perturbs the endogenous nucleotide metabolism. By tracing the ¹⁵N atoms, it becomes possible to measure the drug's impact on the de novo synthesis and salvage pathways of pyrimidines, providing a detailed picture of its metabolic influence. mdpi.comethz.ch This level of detailed flux analysis can uncover mechanisms of drug resistance related to altered metabolic processing and identify new metabolic vulnerabilities in cancer cells.
Table 1: Key Aspects of Metabolic Flux Analysis (MFA) with this compound
| Feature | Description | Relevance to this compound |
| Principle | Quantification of in vivo metabolic reaction rates using stable isotope tracers. frontiersin.org | Tracks the nitrogen atoms from this compound through its activation and incorporation pathways. |
| Tracer | Decitabine labeled with four stable ¹⁵N isotopes. caymanchem.com | ¹⁵N is ideal for tracing nitrogen-containing compounds like nucleoside analogs. mdpi.com |
| Analytical Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.orgmdpi.com | These methods detect and quantify the mass shift introduced by the ¹⁵N atoms in metabolites. |
| Research Questions | Drug activation rates, DNA incorporation efficiency, impact on nucleotide pools, mechanisms of metabolic resistance. | Provides quantitative data to understand the dynamics of Decitabine's action and its effect on cellular metabolism. |
Integration of Multi-omics Data (Proteomics, Metabolomics, Transcriptomics) for Systems-Level Understanding
A systems-level understanding of a drug's effect requires integrating data from multiple "omics" layers. rsc.orgresearchgate.net This approach can reveal complex interactions between genes, proteins, and metabolites that govern cellular response. biorxiv.orgabolfazlarab.com The integration of transcriptomics (RNA expression), proteomics (protein abundance), and metabolomics (metabolite levels) provides a holistic view of the cellular state following drug treatment. nih.gov
This compound is a pivotal tool for such multi-omics studies. In the metabolomics layer, it allows for the unambiguous identification and quantification of the drug and its downstream metabolites, distinguishing them from their endogenous, unlabeled counterparts. lucerna-chem.ch This precise metabolic data can then be correlated with changes observed in the transcriptome and proteome. For instance, researchers can link the measured rate of this compound incorporation into DNA with specific changes in gene expression (transcriptomics) and the abundance of key proteins involved in DNA repair, cell cycle control, or apoptosis (proteomics). nih.gov This integrated approach can uncover the full cascade of molecular events initiated by Decitabine, from direct target engagement to broad downstream effects, ultimately identifying biomarkers of response or resistance. biorxiv.orgabolfazlarab.com
Table 2: Illustrative Multi-omics Study Design Using this compound
| Omics Layer | Technique | Data Generated | Integration with this compound |
| Metabolomics | LC-MS | Levels of this compound, its phosphorylated forms, and impact on nucleotide pools. | Directly traces the drug's metabolic fate and impact. |
| Transcriptomics | RNA-Seq | Changes in gene expression profiles post-treatment. | Correlates gene expression changes with measured drug incorporation and metabolic impact. |
| Proteomics | Mass Spectrometry | Changes in protein abundance (e.g., DNMTs, cell cycle proteins, apoptotic factors). | Links drug action to functional changes at the protein level. |
| Integrated Analysis | Computational Biology | A systems-level model of Decitabine's mechanism of action. | Provides a comprehensive understanding of how the drug works, from metabolism to phenotype. researchgate.net |
Development of Next-Generation Decitabine Analogs with Enhanced Research Utility
The synthesis of this compound is an example of how isotopic labeling can create valuable research tools. lucerna-chem.chsymeres.com Future research will likely focus on developing a broader panel of labeled Decitabine analogs to probe different aspects of its biology. These next-generation analogs could incorporate various stable isotopes at different positions to answer specific questions.
For example, combining ¹⁵N labeling with carbon-13 (¹³C) labeling in the ribose sugar or the triazine ring would enable dual-isotope tracing experiments. ethz.ch This would allow for the simultaneous tracking of both nitrogen and carbon atoms, providing a more complete picture of the drug's metabolic processing and catabolism. Analogs incorporating deuterium (B1214612) (²H) could be used to study the kinetic isotope effect, offering insights into the reaction mechanisms of enzymes that metabolize Decitabine. symeres.com Furthermore, creating analogs with labels that can be detected by different analytical platforms will enhance the experimental toolkit available to researchers studying this important epigenetic modifier.
Table 3: Potential Next-Generation Labeled Decitabine Analogs
| Analog | Isotopic Label(s) | Potential Research Application |
| This compound, 13C5 | ¹⁵N in the base, ¹³C in the sugar | Simultaneous tracing of base and sugar metabolism; assessing the integrity of the nucleoside during metabolic processing. |
| Decitabine-d3 | Deuterium (²H) on the sugar or base | Studying kinetic isotope effects in enzymatic reactions (e.g., phosphorylation, deamination) to elucidate mechanisms. symeres.com |
| Decitabine-18O | Oxygen-18 (¹⁸O) in the hydroxyl groups | Probing the mechanism of phosphorylation reactions. mdpi.com |
| This compound-F¹⁹ | ¹⁵N plus a fluorine tag | Development of probes for ¹⁹F NMR spectroscopy, a specialized imaging and analytical technique. |
Application in High-Resolution Imaging Techniques for Cellular Localization
A key question in pharmacology is understanding where a drug goes within a cell and how its distribution relates to its function. While fluorescent tags are commonly used for imaging, they can alter the drug's properties. Stable isotope labeling offers a less perturbative approach. Advanced imaging techniques capable of detecting specific isotopes can provide high-resolution spatial information on drug localization.
Techniques such as Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) can map the distribution of elements and their isotopes at a subcellular resolution (down to 50 nanometers). By treating cells with this compound, NanoSIMS could be used to visualize the accumulation of the ¹⁵N label within the nuclei of individual cells, confirming its incorporation into DNA. This would provide direct, high-resolution visual evidence of the drug reaching its target compartment. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect ¹⁵N, can be used to study the drug's interaction with biomolecules in a solution state, providing structural and dynamic information. lucerna-chem.chmedchemexpress.com These imaging and spectroscopic applications would bridge the gap between quantitative biochemical data and the spatial organization of drug action within the cell.
Computational Modeling and Simulation of Decitabine-Biological System Interactions
Computational modeling and simulation are indispensable tools for understanding complex biological processes and drug-protein interactions. nih.gov Models have been developed to simulate the epigenetic regulation targeted by Decitabine and to predict drug interactions with cellular transporters. nih.govnih.gov However, the accuracy and predictive power of these models are critically dependent on high-quality experimental data for parameterization and validation.
Data generated using this compound can provide the precise quantitative measurements needed to build more sophisticated and reliable computational models. For example, metabolic flux data can be used to define the rates of drug transport, phosphorylation, and incorporation in pharmacokinetic/pharmacodynamic (PK/PD) models. nih.gov Simulations based on these refined models can then be used to explore different treatment scenarios, predict the impact of genetic variations in metabolic enzymes on drug efficacy, and identify key factors that determine cellular sensitivity or resistance to Decitabine. oup.commdpi.com This synergy between advanced isotope tracing and computational modeling represents a powerful approach to deconstruct the complex mechanism of Decitabine action and to guide the development of more effective therapeutic strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
